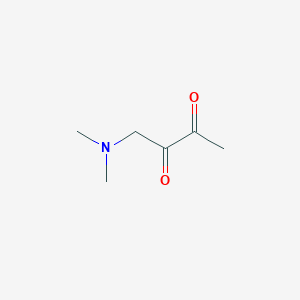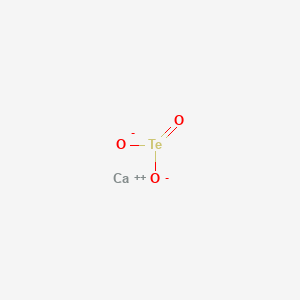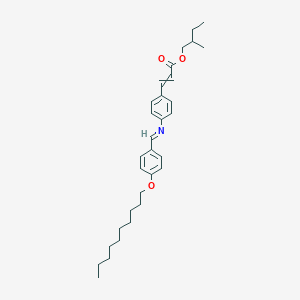![molecular formula C9H20O B13815196 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane CAS No. 32970-46-0](/img/structure/B13815196.png)
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane, also known as 1-tert-Butoxy-2,2-dimethylpropane, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that belongs to the class of ethers, specifically a tertiary ether. This compound is primarily of theoretical interest and is used in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane typically involves the reaction of neopentyl chloride (2-chloro-2,2-dimethylpropane) with potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the tert-butoxide anion displaces the chloride ion from neopentyl chloride, forming the desired ether.
Reaction:
(CH3)3CCl+KOtBu→(CH3)3COCH2C(CH3)3+KCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction: Reduction reactions can convert the ether into hydrocarbons.
Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted ethers or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is utilized in several scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane involves its interaction with molecular targets through its ether functional group. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the behavior of biological molecules and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl ether: Another tertiary ether with similar structural features.
Methyl tert-butyl ether (MTBE): A widely used ether in gasoline additives.
Dimethyl ether: A simpler ether with different chemical properties.
Uniqueness
2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for applications requiring specific molecular interactions.
Eigenschaften
CAS-Nummer |
32970-46-0 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C9H20O/c1-8(2,3)7-10-9(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
QAROENULPPDYNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



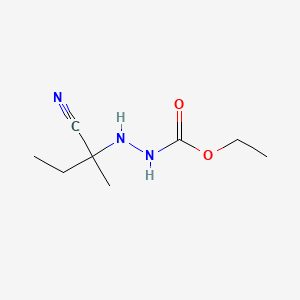

![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)


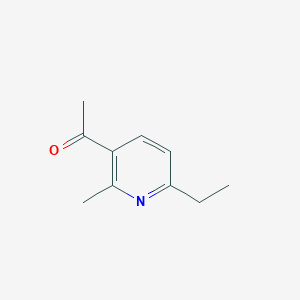
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
